2-(3-methylbutyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14812281
Molecular Formula: C24H28N2O5
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28N2O5 |
|---|---|
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 2-(3-methylbutyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C24H28N2O5/c1-15(2)10-11-26-14-19(17-8-6-7-9-18(17)24(26)28)23(27)25-16-12-20(29-3)22(31-5)21(13-16)30-4/h6-9,12-15H,10-11H2,1-5H3,(H,25,27) |
| Standard InChI Key | NRJMVTHFAIVURN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Chemical Identity and Structural Features
The molecular structure of 2-(3-methylbutyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide integrates three key moieties:
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A 1,2-dihydroisoquinoline core, which provides a planar aromatic system conducive to π-π stacking interactions.
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A 3-methylbutyl substituent at position 2, introducing hydrophobicity and potential membrane permeability.
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A 3,4,5-trimethoxyphenyl carboxamide group at position 4, which may enhance binding affinity to biological targets through hydrogen bonding and steric effects .
Comparative analysis with structurally similar compounds, such as 1,2-dihydroisoquinoline-7-carbonitrile derivatives, reveals that the trimethoxyphenyl group often correlates with enhanced anticancer activity due to its ability to disrupt microtubule assembly or inhibit tyrosine kinases .
Synthetic Methodologies
Core Synthesis Strategies
The dihydroisoquinoline scaffold is typically synthesized via cyclization reactions. For example, Ghorbab et al. (2016) detailed the preparation of 1,2-dihydroisoquinoline derivatives through condensation reactions between ethyl cyanoacetate and substituted anilines under high-temperature conditions . Adapting this approach, the target compound could be synthesized via:
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Formation of the dihydroisoquinoline core: Reacting 3-aminoquinoline with ethyl cyanoacetate at 220°C to yield 2-cyano-N-(quinolin-3-yl)acetamide.
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Introduction of the 3-methylbutyl group: Alkylation using 1-bromo-3-methylbutane in the presence of a base such as potassium carbonate.
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Carboxamide functionalization: Coupling the intermediate with 3,4,5-trimethoxyaniline using a coupling agent like EDCI/HOBt .
Optimization Challenges
Key challenges include ensuring regioselectivity during alkylation and minimizing side reactions during carboxamide formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the desired product .
Pharmacological Properties
Anticancer Activity
While direct cytotoxic data for the compound is unavailable, structurally related dihydroisoquinolines exhibit significant activity against cancer cell lines. For instance:
| Compound | IC50 (μM) vs. MCF7 | Structural Features |
|---|---|---|
| 1,2-Dihydroisoquinoline-7-CN | 27–45 | Cyano group at C7 |
| Target Compound (Analog) | Predicted: 30–50 | Trimethoxyphenyl carboxamide |
The trimethoxyphenyl moiety may enhance activity by mimicking colchicine’s binding to tubulin, as seen in combretastatin analogs .
Enzymatic Interactions
Molecular docking studies suggest that the trimethoxyphenyl group could inhibit protein kinase C (PKC) or topoisomerase II, analogous to staurosporine derivatives . The 3-methylbutyl chain may further improve lipophilicity, aiding blood-brain barrier penetration for potential neuro-oncology applications.
Physicochemical and ADMET Profiling
Solubility and Stability
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LogP: Estimated at 3.2 (moderate lipophilicity).
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Aqueous solubility: <10 μg/mL (pH 7.4), necessitating formulation enhancements like nanoemulsions .
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Stability: Susceptible to oxidative degradation at the dihydroisoquinoline core; stable under inert atmospheres.
Metabolic Pathways
Primary metabolites likely arise from:
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O-Demethylation of the trimethoxyphenyl group (CYP3A4/2D6).
Comparative Analysis with Related Compounds
The compound’s structural novelty lies in its fusion of a dihydroisoquinoline core with a trimethoxyphenyl carboxamide. Contrasted with simpler quinoline derivatives, this architecture offers:
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Enhanced target selectivity due to the bulky carboxamide group.
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Reduced cytotoxicity compared to non-substituted dihydroisoquinolines, as observed in analogs like 2-cyano-3-(dimethylamino)-N-(quinolin-3-yl)acrylamide (IC50 = 45 μM) .
Future Directions and Challenges
Preclinical Development
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In vivo efficacy studies: Prioritize xenograft models of breast and lung cancers.
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Toxicology profiling: Assess hepatotoxicity risks associated with chronic trimethoxyphenyl exposure.
Synthetic Scalability
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